A Comprehensive Technical Guide to Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)
A Comprehensive Technical Guide to Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document covers its chemical identity, including its CAS number and synonyms, and presents key quantitative data. Furthermore, it outlines a general synthetic methodology and its pivotal role in the mechanism of action of PROTACs for targeted protein degradation.
Chemical Identity and Properties
CAS Number: 896103-62-1
Molecular Formula: C₁₃H₂₆N₂O₂
Molecular Weight: 242.36 g/mol [1]
Synonyms:
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4-[2-(methylamino)ethyl]-1-Piperidinecarboxylic acid 1,1-dimethylethyl ester
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tert-Butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate[1]
This molecule is widely recognized as a PROTAC linker, a critical component in the synthesis of heterobifunctional PROTAC molecules.[1][2]
Quantitative Data
The following table summarizes key physicochemical properties of Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate.
| Property | Value | Source |
| CAS Number | 896103-62-1 | [1] |
| Molecular Formula | C₁₃H₂₆N₂O₂ | [1] |
| Molecular Weight | 242.36 g/mol | [1] |
| Monoisotopic Mass | 242.19943 Da | [3] |
| Predicted XlogP | 1.8 | [3] |
| Predicted Collision Cross Section (CCS) Data | [3] | |
| [M+H]⁺ | 161.3 Ų (m/z: 243.20671) | [3] |
| [M+Na]⁺ | 164.6 Ų (m/z: 265.18865) | [3] |
| [M-H]⁻ | 162.3 Ų (m/z: 241.19215) | [3] |
Synthesis and Experimental Protocols
General Synthetic Approach for Piperidine-Based Linkers
A plausible synthetic route for piperidine-containing linkers involves the following key steps:
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Protection of the Piperidine Nitrogen: The synthesis often begins with a commercially available piperidine derivative. The piperidine nitrogen is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent its reaction in subsequent steps. This is commonly achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4]
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Functionalization at the 4-position: The next step involves introducing the desired functional group at the 4-position of the piperidine ring. For the title compound, this would be the (2-(methylamino)ethyl) group. This can be accomplished through various methods, such as reductive amination or nucleophilic substitution, starting from a precursor with a suitable functional group at the 4-position.[4]
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Purification: After the synthesis is complete, the final product is purified to remove any unreacted starting materials, byproducts, and other impurities. Common purification techniques for such compounds include column chromatography, recrystallization, or distillation.[4]
Characterization
The identity and purity of the synthesized compound are typically confirmed using a variety of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure of the compound.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.[4]
Role in PROTACs and Signaling Pathways
Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate serves as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other ligand binds to an E3 ubiquitin ligase.
PROTAC Mechanism of Action
The fundamental role of this piperidine-based linker is to bridge the POI-binding ligand and the E3 ligase-binding ligand, thereby facilitating the formation of a ternary complex between the target protein and the E3 ligase. This proximity induces the ubiquitination of the target protein by the E3 ligase, marking it for degradation by the proteasome.
Caption: The general mechanism of action for a PROTAC, where the linker facilitates the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC utilizing a linker such as Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate typically follows a structured workflow.
Caption: A typical experimental workflow for the design, synthesis, and evaluation of a novel PROTAC molecule.
Conclusion
Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate is a valuable chemical entity for researchers and drug developers in the field of targeted protein degradation. Its piperidine core provides a semi-rigid scaffold that can be strategically incorporated into PROTAC linkers to optimize the crucial spatial orientation of the target protein and E3 ligase within the ternary complex. A thorough understanding of its properties and synthetic accessibility is paramount for the rational design and development of novel and effective PROTAC-based therapeutics.
